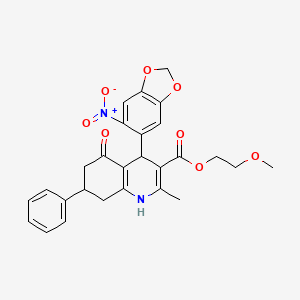![molecular formula C14H18N2OS B12491953 N-[(3-methyl-2-thienyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12491953.png)
N-[(3-methyl-2-thienyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE is a complex organic compound that features a thiophene ring substituted with a methyl group and a pyridine ring connected via a propylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves multi-step organic reactions. One common route starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling through a propylamine linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
[(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Both the thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
[(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of [(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
[(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE: shares structural similarities with other thiophene and pyridine derivatives.
Thiophene derivatives: Known for their electronic properties and used in organic electronics.
Pyridine derivatives: Widely used in pharmaceuticals for their biological activity.
Uniqueness
The uniqueness of [(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE lies in its combined structural features, which confer specific chemical and biological properties. Its dual functionality, derived from both the thiophene and pyridine rings, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H18N2OS |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H18N2OS/c1-12-6-10-18-13(12)11-15-7-4-9-17-14-5-2-3-8-16-14/h2-3,5-6,8,10,15H,4,7,9,11H2,1H3 |
InChI Key |
CKJKXDGPLWRXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNCCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12491873.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491883.png)
![4-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491884.png)


![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491915.png)
![ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12491921.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-propylacetamide](/img/structure/B12491927.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491928.png)
![4-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491932.png)
![2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12491935.png)
![7,8,9,10-Tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12491963.png)
![N-(4-bromophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12491970.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491979.png)
